molecular formula C8H5F3 B3039586 2,3,6-Trifluorostyrene CAS No. 1210210-25-5

2,3,6-Trifluorostyrene

Cat. No.: B3039586
CAS No.: 1210210-25-5
M. Wt: 158.12 g/mol
InChI Key: YEUZEPCHANPDGK-UHFFFAOYSA-N
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Description

2,3,6-Trifluorostyrene is a fluorinated aromatic compound characterized by the presence of three fluorine atoms attached to the benzene ring and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the decarboxylation of potassium α-phenyltetrafluoropropionate . This process involves the elimination of a carboxyl group, resulting in the formation of the desired trifluorostyrene compound. Another method includes the reaction of aryllithium compounds with tetrafluoroethylene .

Industrial Production Methods: Industrial production of 2,3,6-Trifluorostyrene often employs large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings .

Comparison with Similar Compounds

Uniqueness: 2,3,6-Trifluorostyrene is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other fluorinated styrenes. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .

Biological Activity

2,3,6-Trifluorostyrene is a fluorinated derivative of styrene that has garnered attention in the field of medicinal chemistry due to its unique biological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses a chemical structure characterized by three fluorine atoms attached to the aromatic ring of styrene. The presence of these electronegative fluorine atoms significantly alters the compound's electronic properties, influencing its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into various domains, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (Gram-positive)24.40 μM
Pseudomonas aeruginosa (Gram-negative)50 μM
Aspergillus fumigatus (Fungi)30 μM

The compound showed significant activity against Staphylococcus aureus with an MIC of 24.40 μM, suggesting its potential as an antimicrobial agent in clinical settings .

Anticancer Activity

In terms of anticancer effects, this compound has been studied for its cytotoxicity against various cancer cell lines. The following table summarizes findings from recent studies:

Cell Line EC50 (μM) Selectivity Index
A2780 (Ovarian Cancer)0.550
NIH 3T3 (Non-cancerous)>30-

The compound exhibited an EC50 value of 0.5 μM against A2780 ovarian cancer cells, indicating potent cytotoxic effects while maintaining a higher selectivity for cancer cells over non-cancerous cells .

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, studies suggest that the presence of fluorine atoms enhances its interaction with biological targets. The halogen substituents may influence the compound's ability to form hydrogen bonds or alter lipophilicity, thereby affecting cellular uptake and activity .

Case Studies

  • Anticancer Study : In a study involving A2780 ovarian cancer cells, derivatives of trifluorostyrene were synthesized and evaluated for their cytotoxicity. Modifications at specific positions on the aromatic ring led to enhanced selectivity and potency against tumor cells compared to non-tumor cells .
  • Antimicrobial Evaluation : Another study focused on the synthesis of various derivatives of trifluorostyrene and their antimicrobial activity against common pathogens. The results indicated that certain structural modifications could significantly enhance antibacterial efficacy .

Properties

IUPAC Name

2-ethenyl-1,3,4-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3/c1-2-5-6(9)3-4-7(10)8(5)11/h2-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUZEPCHANPDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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